molecular formula C7H7ClOS B2898821 2-Chloro-6-methoxybenzenethiol CAS No. 1822758-47-3

2-Chloro-6-methoxybenzenethiol

Cat. No.: B2898821
CAS No.: 1822758-47-3
M. Wt: 174.64
InChI Key: XGAPXPGCASAKFH-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxybenzenethiol is a small molecule with the molecular formula C7H7ClOS and a molecular weight of 174.65 g/mol . Its structure is defined by the SMILES string COC1=C(C(=CC=C1)Cl)S . This benzenethiol derivative serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research. Compounds with benzothiazole and benzenethiol motifs are frequently explored in medicinal chemistry for their pharmacological potential; for instance, related structures have been investigated as high-affinity, selective ligands for dopamine D4 receptors, a target for neuropsychiatric disorders . As a substituted benzenethiol, it is a valuable precursor for the synthesis of more complex heterocyclic systems. Researchers utilize this compound under laboratory conditions, and it is intended for research use only. It is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c1-9-6-4-2-3-5(8)7(6)10/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAPXPGCASAKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822758-47-3
Record name 2-chloro-6-methoxybenzene-1-thiol
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Advanced Synthetic Methodologies and Strategic Approaches for 2 Chloro 6 Methoxybenzenethiol

Precursor Synthesis and Halogenation Strategies

The construction of the 2-chloro-6-methoxybenzenethiol scaffold begins with the synthesis of appropriately substituted aromatic precursors. This involves carefully planned chlorination, methoxylation, and thiolation steps.

Chlorination and Methoxylation Pathways for Aromatic Precursors

The introduction of chlorine and methoxy (B1213986) groups onto an aromatic ring can be achieved through various electrophilic aromatic substitution reactions. The directing effects of the substituents play a crucial role in determining the position of subsequent functionalization.

Chlorination of activated aromatic rings can be efficiently performed under mild conditions using reagents like trichloroisocyanuric acid (TCCA) in a suitable solvent such as acetonitrile (B52724) at room temperature. researchgate.net This method offers good regioselectivity and yields ranging from 60-95%. researchgate.net For instance, the chlorination of anilines, which are activated rings, is a common strategy. tus.ac.jp Another approach involves the use of phosgene (B1210022) or thionyl chloride in the presence of an aryl sulfoxide (B87167) to chlorinate phenols and aryl ethers. google.com

Methoxylation can be achieved through nucleophilic aromatic substitution on a suitably activated precursor or by methylation of a corresponding phenol. For example, a sequence involving halogenation followed by methoxylation has been used to selectively functionalize electron-rich biphenyls. researchgate.net

A common precursor for substituted benzenethiols is the corresponding aniline (B41778) derivative. For example, 2-chloro-6-methylaniline (B140736) can be prepared from 3-chloro-5-methyl-4-nitroaniline through a diazotization reaction to remove the amino group, followed by reduction of the nitro group. google.com This aniline can then be further functionalized.

Reagent/MethodSubstrate TypeConditionsOutcome
Trichloroisocyanuric acid (TCCA)Activated aromatic ringsAcetonitrile, room temperatureGood regioselectivity, 60-95% yield researchgate.net
Phosgene/Thionyl chloridePhenols, Aryl ethersIn the presence of aryl sulfoxideChlorination of the aromatic ring google.com
Diazotization & ReductionSubstituted anilinesVariousConversion of amino group to other functionalities

Thiolation Reactions via Nucleophilic Substitution and Reduction Protocols

The introduction of a thiol group onto the aromatic ring is a key step. This can be accomplished through several methods, including nucleophilic substitution of a halide or a nitro group, or by reduction of a sulfonyl chloride.

Nucleophilic Aromatic Substitution (SNAr): A common method for introducing a thiol group is the reaction of an aryl halide with a sulfur nucleophile. mdpi.com For instance, substituted halobenzenes can react with a thiohydrogenating reagent in a non-protonic polar solvent to produce the corresponding benzenethiol (B1682325) after acidification. google.com The displacement of a nitro group in electron-deficient nitroarenes by alkyl or aryl thiols is another effective SNAr approach. researchgate.net

Reduction of Sulfonyl Chlorides: Aryl sulfonyl chlorides, which can be prepared from the corresponding anilines, are readily reduced to thiophenols. A classic method involves the use of zinc for the reduction of benzenesulfonyl chloride. wikipedia.org More environmentally friendly methods, such as uncatalyzed transfer hydrogenation using potassium formate, have also been developed for the reduction of aryl sulfonamides and sulfonyl chlorides. tandfonline.com For example, 2-methoxybenzenesulfonamide (B1586911) can be reduced to 2-methoxybenzenethiol (B42552). google.com

Other Methods: The Leuckart thiophenol reaction provides another route, starting from an aniline via a diazonium salt and a xanthate. wikipedia.org Additionally, the reaction of elemental sulfur with organometallic reagents like phenyl magnesium halide or phenyllithium, followed by acidification, yields thiophenols. wikipedia.org A recent development involves the bromothiolation of aryne intermediates using potassium xanthate and an electrophilic brominating reagent to produce stable o-bromobenzenethiol equivalents. tus.ac.jpacs.org

Reaction TypeReagentsConditionsKey Features
Nucleophilic SubstitutionAryl halide, Metal hydrosulfidePolar aprotic solventDirect displacement of halide mdpi.comgoogle.com
ReductionAryl sulfonyl chloride, ZincAcidic mediumClassic and effective method wikipedia.org
Transfer HydrogenationAryl sulfonamide, Potassium formateSolvent-free, high temperature"Green" chemistry approach tandfonline.com
Leuckart ReactionAniline, Diazonium salt, XanthateMulti-step processVersatile for various anilines wikipedia.org
Aryne BromothiolationAryne precursor, Potassium xanthateAcetonitrile, 18-crown-6Forms stable thiol equivalents acs.org

Targeted Synthesis of this compound and Related Functionalized Benzenethiols

The specific synthesis of this compound requires methods that ensure the correct placement of the three different substituents on the benzene (B151609) ring. This often involves chemo- and regioselective reactions.

Chemo- and Regioselective Synthesis of the Thiol Moiety

Achieving chemo- and regioselectivity is paramount in the synthesis of multifunctional molecules. nih.govrsc.orgmdpi.com For the synthesis of substituted benzenethiols, controlling the position of the thiol group is critical.

One strategy involves the use of directing groups to guide the introduction of the thiol functionality. For example, in the bromothiolation of 3-methoxybenzyne, the C–S bond forms at the 1-position and the C–Br bond at the 2-position, demonstrating regioselectivity. acs.org The development of amine-catalyzed, functional group-controlled chemo- and regioselective synthesis of multi-functionalized benzenes offers a metal-free approach to creating polysubstituted aromatic compounds. rsc.org

Ortho-Directed Metallation and Functionalization Techniques

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. beilstein-journals.orgwikipedia.org This technique utilizes a directing metalation group (DMG), such as a methoxy group, to direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position. wikipedia.orgacs.org The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent specifically at that ortho-position. wikipedia.org

The methoxy group in an anisole (B1667542) derivative is a well-known DMG. wikipedia.orgnlc-bnc.ca The lithiation of anisole with n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), selectively occurs at the ortho position. acs.orgnih.gov This strategy can be used to introduce one of the substituents in this compound. For example, starting with a methoxy-substituted ring, ortho-lithiation can be used to introduce either the chloro or a precursor to the thiol group. The aryl O-carbamate group is another powerful DMG that can be used in DoM chemistry. nih.gov

Optimization of Reaction Conditions and Yield Enhancement in Research Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in any synthetic protocol. This involves screening various parameters such as solvents, bases, temperature, and reaction time.

For instance, in the synthesis of thiol-functionalized allylic sulfonyl fluorides, a study found that ethyl acetate (B1210297) was the most effective solvent and potassium carbonate was the optimal base, leading to a product yield of 99%. researchgate.net Similarly, in the synthesis of disulfides from thiols via air oxidation, the reaction conditions were optimized by testing different solvents and bases, with DMF and triethylamine (B128534) being effective. researchgate.net

In the context of preparing this compound, a systematic optimization of each synthetic step would be necessary. For example, in a nucleophilic substitution reaction to introduce the thiol group, screening different sulfur nucleophiles, solvents, and temperatures could significantly impact the yield and reduce the formation of byproducts like disulfides. wikipedia.org For DoM reactions, the choice of organolithium reagent, additive (like TMEDA), solvent, and temperature are all critical variables that must be fine-tuned. nih.gov

Temperature and Pressure Optimization for Maximizing Selectivity and Efficiency

Temperature and pressure are critical parameters that are carefully controlled to maximize the selectivity and efficiency of synthetic reactions leading to this compound and its derivatives. Reaction temperatures can range from as low as -78°C for certain organometallic reactions to elevated temperatures of 80-120°C for cyclization reactions. google.comgoogle.com

For instance, diazotization reactions, a common method for introducing functionalities onto an aromatic ring, are typically carried out at low temperatures, often between -10°C and 10°C, to ensure the stability of the diazonium salt intermediate. google.com Subsequent reactions with the diazonium salt may then be performed at a slightly higher temperature, for example, between -5°C and 50°C. google.com In contrast, some coupling reactions are conducted at room temperature over several days, while others require heating to temperatures around 50°C or 80°C to proceed at a reasonable rate. scirp.orgscispace.com

Pressure is another important factor, particularly in reactions involving gaseous reagents. While many syntheses are conducted at atmospheric pressure, certain procedures may utilize a controlled pressure of an inert gas like argon or nitrogen to prevent unwanted side reactions with atmospheric oxygen and moisture. chemicalpapers.comscispace.com In specific cases, reactions are carried out in a sealed pressure tube, especially when dealing with volatile reactants or when the reaction requires temperatures above the boiling point of the solvent. google.com

The optimization of both temperature and pressure is often an empirical process, guided by the specific requirements of the reaction, the stability of the reactants and products, and the desired reaction rate and selectivity.

Reaction TypeTemperature RangePressure ConditionsPurpose of Optimization
Diazotization-10°C to 10°C google.comAtmosphericStabilize diazonium intermediate
Cyclization80°C to 120°C google.comAtmosphericPromote ring formation
Cross-CouplingRoom Temp to 80°C scirp.orgscispace.comInert Atmosphere (Ar, N2) chemicalpapers.comscispace.comPrevent side reactions, control rate
Reactions with GasesVariablePressure Tube google.comContain volatile reagents, increase concentration

Purification and Isolation Methodologies for Research-Grade this compound

Chromatographic Techniques for High Purity Acquisition

Chromatography is an indispensable tool for the purification of this compound and its derivatives to obtain research-grade purity. uva.nl Column chromatography using silica (B1680970) gel is a widely employed technique. scirp.orgrsc.org The choice of eluent, a solvent or a mixture of solvents, is critical for achieving effective separation. Common eluent systems include mixtures of petroleum ether and ethyl acetate, or pentane (B18724) and dichloromethane, with the ratio adjusted to optimize the separation of the desired compound from impurities. uva.nlrsc.org

For more challenging separations or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is utilized. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common mode. For instance, 2-chloro-6-methoxybenzoic acid, a related compound, can be analyzed using a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com The choice of column, such as a Newcrom R1 column, is also crucial for successful separation. sielc.com

Thin-Layer Chromatography (TLC) is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. uva.nl

Chromatographic TechniqueStationary PhaseMobile Phase / EluentApplication
Column ChromatographySilica GelPetroleum ether/ethyl acetate, Pentane/DCM uva.nlrsc.orgPreparative purification
HPLCNewcrom R1 (Reverse-Phase)Acetonitrile/Water/Acid sielc.comAnalytical separation and purification
Thin-Layer Chromatography (TLC)Silica GelVarious organic solventsReaction monitoring, method development

Recrystallization and Distillation for Compound Refinement

Recrystallization and distillation are classic and effective methods for the final refinement of this compound and related compounds. uva.nl Recrystallization is based on the principle of differential solubility of the compound and impurities in a particular solvent at different temperatures. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the solvent. Benzene is a solvent that has been used for the recrystallization of related benzothiazepine (B8601423) compounds. scirp.org

Distillation is employed for the purification of liquid compounds based on differences in their boiling points. Vacuum distillation, where the pressure is reduced, is often used to distill high-boiling point compounds at a lower temperature, thereby preventing their decomposition. For example, a related compound was purified by distillation in vacuo at a pressure of 0.5 mmHg and a temperature range of 170 to 184°C. google.com The boiling point of 2-methoxybenzenethiol is reported as 99°C at 8 mmHg. chemicalbook.com

The choice between recrystallization and distillation depends on whether the target compound is a solid or a liquid at room temperature. Both techniques are powerful tools for achieving high purity.

Purification MethodPrincipleKey ParametersApplication
RecrystallizationDifferential SolubilitySolvent choice, Temperature gradientPurification of solids scirp.org
Vacuum DistillationDifferential Boiling PointsPressure, TemperaturePurification of high-boiling point liquids google.com

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Chloro 6 Methoxybenzenethiol

Thiol Group Reactivity: Oxidation and Reduction Transformations

The thiol group is the most reactive site for redox transformations in 2-Chloro-6-methoxybenzenethiol. Its reactivity is analogous to that of other aromatic thiols, readily undergoing oxidation to form disulfides and higher oxidation states, and these oxidized products can, in turn, be reduced back to the parent thiol.

The oxidation of thiols is a fundamental process in sulfur chemistry. Mild oxidizing agents typically convert thiols to disulfides. This oxidative coupling is a common reaction for thiophenols and is expected for this compound. The reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol, resulting in the corresponding disulfide, 2,2'-disulfanediylbis(1-chloro-3-methoxybenzene).

Further oxidation of the disulfide or the initial thiol with stronger oxidizing agents can lead to higher oxidation states of sulfur. These include the formation of sulfenic acids (RSOH), sulfinic acids (RSO₂H), and ultimately sulfonic acids (RSO₃H). The specific product obtained depends on the nature of the oxidizing agent and the reaction conditions. While specific studies on this compound are not prevalent in the literature, the general reactivity of thiophenols suggests that it would follow these oxidative pathways.

Oxidation StateProductGeneral Structure
Thiol (-2)This compoundAr-SH
Disulfide (-1)2,2'-Disulfanediylbis(1-chloro-3-methoxybenzene)Ar-S-S-Ar
Sulfenic Acid (0)2-Chloro-6-methoxybenzenesulfenic acidAr-SOH
Sulfinic Acid (+2)2-Chloro-6-methoxybenzenesulfinic acidAr-SO₂H
Sulfonic Acid (+4)2-Chloro-6-methoxybenzenesulfonic acidAr-SO₃H
Note: "Ar" represents the 2-chloro-6-methoxyphenyl group.

The disulfide bond in 2,2'-disulfanediylbis(1-chloro-3-methoxybenzene) can be readily cleaved to regenerate the parent thiol. This reduction is a crucial transformation and can be achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and phosphine (B1218219) reagents like triphenylphosphine (B44618) (PPh₃) in the presence of water. Thiols like dithiothreitol (B142953) (DTT) and 2-mercaptoethanol (B42355) are also effective for disulfide reduction through thiol-disulfide exchange reactions.

Halogen Reactivity: Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

The chlorine atom on the aromatic ring of this compound is relatively unreactive towards classical nucleophilic aromatic substitution due to the electron-rich nature of the benzene (B151609) ring. However, it serves as a key handle for transition metal-catalyzed cross-coupling reactions, which provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While specific examples involving this compound are not extensively documented, its structure is amenable to these transformations.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond at the position of the chlorine atom.

Sonogashira Coupling: The Sonogashira reaction would couple this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an alkynylated derivative.

Buchwald-Hartwig Amination: This reaction would enable the formation of a carbon-nitrogen bond by coupling this compound with an amine in the presence of a palladium catalyst and a suitable ligand.

Cross-Coupling ReactionCoupling PartnerProduct Type
Suzuki-MiyauraBoronic acid/ester (R-B(OR)₂)Aryl-substituted derivative (Ar-R)
SonogashiraTerminal alkyne (R-C≡CH)Alkynyl-substituted derivative (Ar-C≡C-R)
Buchwald-HartwigAmine (R₂NH)Amino-substituted derivative (Ar-NR₂)
Note: "Ar" represents the 2-methoxy-6-thiophenyl group, and R represents a generic organic substituent.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The methoxy (B1213986) group is a well-known directing group for this reaction. Treatment of an anisole (B1667542) derivative with a strong base, such as an organolithium reagent, can lead to deprotonation at the ortho position, forming a lithiated species that can then react with various electrophiles. In the case of this compound, the methoxy group would direct lithiation to the C6 position. However, the presence of the acidic thiol proton would complicate this reaction, as it would likely be deprotonated first. Protection of the thiol group would be necessary to achieve selective ortho-metalation directed by the methoxy group.

Methoxy Group Participation in Aromatic Reactivity

The methoxy group is a strong electron-donating group through resonance and has a significant influence on the reactivity of the aromatic ring towards electrophilic substitution. It is a powerful ortho, para-directing group, activating these positions for attack by electrophiles. In this compound, the positions ortho and para to the methoxy group are C2 and C4, and C6 respectively. The C2 position is already substituted with the thiol group, and the C6 position with the chloro group. Therefore, the primary site for electrophilic attack would be the C4 position. The activating effect of the methoxy group would likely outweigh the deactivating effect of the chloro group, making the ring susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, primarily at the C4 position.

Electron-Donating Effects on Ring Activation and Regioselectivity

The reactivity of the benzene ring in electrophilic aromatic substitution (SEAr) reactions is governed by the electronic properties of its substituents. In this compound, the methoxy group and the chlorine atom exert competing effects.

The methoxy group is a strong electron-donating group (EDG) due to resonance. The oxygen atom's lone pairs can delocalize into the aromatic system, increasing the electron density of the ring. This effect makes the ring more nucleophilic and thus "activates" it towards electrophilic attack, speeding up the reaction rate. saskoer.ca This electron donation is most pronounced at the ortho and para positions relative to the methoxy group.

Conversely, the chlorine atom is an electron-withdrawing group (EWG) through induction, owing to its high electronegativity. This inductive effect decreases the electron density of the ring, making it less nucleophilic and thus "deactivating" it. saskoer.ca However, like the methoxy group, the chlorine atom has lone pairs that can be donated through resonance, which directs incoming electrophiles to the ortho and para positions. saskoer.ca

In this compound, the powerful activating effect of the methoxy group generally outweighs the deactivating inductive effect of the chlorine atom. The net result is an activated ring that is more susceptible to electrophilic substitution than benzene itself.

The regioselectivity of these reactions—the position at which a new substituent will add—is determined by the directing effects of the existing groups. Both the methoxy group and the chloro group are ortho, para-directors. saskoer.ca

The methoxy group at position C-6 directs incoming electrophiles to C-1 (para) and C-5 (ortho).

The chloro group at position C-2 directs incoming electrophiles to C-1 (para) and C-3 (ortho).

Considering the positions are already occupied by the thiol (C-1), chloro (C-2), and methoxy (C-6) groups, the available positions for substitution are C-3, C-4, and C-5. The directing effects of the substituents are summarized in the table below.

PositionDirecting Effect from -OCH₃ (at C6)Directing Effect from -Cl (at C2)Overall Influence
C3MetaOrthoModerately favored
C4--Sterically accessible but electronically less favored
C5OrthoMetaStrongly favored

The strong ortho-directing effect of the activating methoxy group makes position C-5 the most likely site for electrophilic attack. The C-3 position is also activated by the ortho-directing effect of the chlorine. Therefore, electrophilic substitution on this compound is expected to yield a mixture of products, with substitution at the C-5 position being the major regioisomer.

Cleavage and Derivatization of the Methoxy Moiety

The methoxy group in this compound can be cleaved to yield the corresponding phenol. This transformation is typically achieved by treatment with strong acids, such as hydrobromic acid (HBr) or hydriodic acid (HI), via a nucleophilic substitution mechanism. For instance, a similar compound, 6-methoxy-2,3-dihydrobenzo[d]thiazol-2-amine, is converted to 6-hydroxy-2-aminobenzothiazole by refluxing with a 48% aqueous solution of hydrobromic acid. nih.gov

This cleavage provides a route to synthesize other derivatives. The resulting hydroxyl group is a versatile functional handle for further reactions. For example, it can undergo O-alkylation to introduce a variety of alkoxy groups. The synthesis of 6-alkoxy-2-aminobenzothiazoles is commonly performed by reacting the corresponding 6-hydroxy derivative with alkyl bromides or benzyl (B1604629) chlorides in the presence of a base like potassium carbonate. nih.gov This demonstrates a pathway for modifying the substituent at the C-6 position, allowing for the synthesis of a library of related compounds.

ReactionReagentsProduct Functional GroupReference Example
Methoxy CleavageHBr (48%)-OH (Phenol)Synthesis of 6-hydroxy-2-aminobenzothiazole nih.gov
O-AlkylationAlkyl bromide, K₂CO₃-OR (Ether)Synthesis of 6-alkoxy-2-aminobenzothiazoles nih.gov

Cyclization and Heterocycle Formation Involving this compound

The thiol group of this compound is a key functional group for building heterocyclic rings. Its nucleophilic character allows it to participate in a variety of cyclization reactions, leading to the formation of important sulfur-containing heterocycles.

Benzothiazole (B30560) and Benzothiazepine (B8601423) Derivatives

Benzothiazoles and benzothiazepines are significant classes of heterocyclic compounds with diverse applications. iosrjournals.orgnih.gov The synthesis of these structures often utilizes o-aminothiophenols as key precursors. While this compound is not an aminothiophenol itself, it can serve as a starting material for their synthesis, or its thiol group can be involved in alternative cyclization pathways.

One of the most common methods for synthesizing the benzothiazole core involves the condensation of a 2-aminobenzenethiol with various electrophilic partners such as carboxylic acids, acyl chlorides, aldehydes, or nitriles. ijper.orgnih.gov For this compound to be used in this classic approach, the thiol group would need to be protected while an amino group is introduced, or a precursor with the amino group already present would be used.

Alternatively, the thiol group can react directly. For example, derivatives of 2-mercaptobenzothiazole (B37678) can be synthesized through the condensation of o-aminothiophenols with tetramethylthiuram disulfide. nih.gov

The formation of benzothiazepines, which are seven-membered heterocyclic rings, can be achieved through the reaction of 2-aminobenzenethiols with α,β-unsaturated ketones or esters, often referred to as chalcones. researchgate.net This reaction proceeds via a Michael addition of the thiol to the unsaturated system, followed by an intramolecular condensation to form the seven-membered ring.

Other Sulfur-Containing Heterocyclic Systems

The versatile reactivity of the thiol group allows this compound to be a potential precursor for a wide range of other sulfur-containing heterocycles. nih.govumich.edu The thiol can act as a sulfur nucleophile in reactions designed to form rings of various sizes.

For example, reactions with suitable di-electrophiles can lead to the formation of larger heterocyclic systems. The synthesis of sulfur heterocycles can be achieved through reactions with reagents like elemental sulfur or by participating in cyclo-condensation reactions with acetylenic derivatives. researchgate.netresearchgate.net The specific heterocyclic system formed would depend on the nature of the reaction partner and the conditions employed.

The table below summarizes potential cyclization reactions involving a benzenethiol (B1682325) core.

Heterocyclic SystemGeneral PrecursorsTypical Reaction PartnerReference
Benzothiazole2-AminobenzenethiolAldehydes, Nitriles, Acyl Chlorides nih.govorganic-chemistry.org
Benzothiazepine2-Aminobenzenethiolα,β-Unsaturated Ketones (Chalcones) researchgate.net
Thiophene (fused)vic-AlkynylchloroquinonesSodium Sulfide (B99878) (Na₂S) researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Chloro 6 Methoxybenzenethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 2-Chloro-6-methoxybenzenethiol by mapping the carbon and hydrogen framework.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group, the thiol proton, and the three protons on the aromatic ring. The methoxy group (-OCH₃) protons would appear as a sharp singlet. The thiol proton (-SH) signal is also a singlet, though its chemical shift can be variable and influenced by solvent, concentration, and temperature. The three aromatic protons are chemically distinct and will exhibit splitting patterns due to spin-spin coupling. The proton at C4 will be a triplet, coupling to the protons at C3 and C5. The protons at C3 and C5 will each appear as a doublet of doublets, coupling to each other and to the C4 proton.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the chloro, methoxy, and thiol substituents. The carbon attached to the methoxy group (C6) and the carbon attached to the chloro group (C2) would be significantly affected. The methoxy carbon itself will appear as a distinct signal in the upfield region.

The following table outlines the predicted chemical shifts (δ) for this compound.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity
H (on -OCH₃) ¹H 3.8 - 4.0 Singlet
H (on -SH) ¹H 3.0 - 4.5 Singlet (broad)
H3 ¹H 6.8 - 7.0 Doublet of Doublets
H4 ¹H 7.1 - 7.3 Triplet
H5 ¹H 6.7 - 6.9 Doublet of Doublets
C1 (-SH) ¹³C 115 - 125 Singlet
C2 (-Cl) ¹³C 130 - 140 Singlet
C3 ¹³C 110 - 120 Singlet
C4 ¹³C 125 - 135 Singlet
C5 ¹³C 115 - 125 Singlet
C6 (-OCH₃) ¹³C 155 - 165 Singlet

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D NMR and confirming the connectivity of the atoms. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling. libretexts.org For this compound, cross-peaks would be observed between the adjacent aromatic protons: H3 with H4, and H4 with H5. This confirms their positions relative to one another on the benzene (B151609) ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. wikipedia.org It would show cross-peaks connecting the methoxy protons to the methoxy carbon, H3 to C3, H4 to C4, and H5 to C5, allowing for definitive assignment of the protonated carbons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons over two or three bonds. This is crucial for identifying the placement of substituents and quaternary (non-protonated) carbons. Key expected correlations include the methoxy protons showing a cross-peak to C6, and the aromatic protons showing correlations to neighboring carbons, which would confirm the entire substitution pattern of the ring.

The table below summarizes the key expected correlations from 2D NMR experiments.

Expected 2D NMR Correlations for this compound

Experiment Correlating Nuclei Expected Key Cross-Peaks Information Gained
COSY ¹H ↔ ¹H H3 ↔ H4; H4 ↔ H5 Connectivity of aromatic protons
HSQC ¹H ↔ ¹³C (1-bond) H3 ↔ C3; H4 ↔ C4; H5 ↔ C5; -OCH₃ ↔ -OCH₃ Direct C-H bond assignments

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. The exact mass is calculated using the masses of the most abundant isotopes of each element. For this compound (C₇H₇ClOS), the presence of chlorine results in a characteristic isotopic pattern for the molecular ion peak, with the [M]⁺˙ and [M+2]⁺˙ peaks appearing in an approximate 3:1 ratio due to the natural abundance of ³⁵Cl and ³⁷Cl.

The table below shows the calculated exact masses for the molecular ions.

Predicted HRMS Data for this compound

Ion Formula Isotope Composition Calculated Exact Mass (Da)
[C₇H₇³⁵ClOS]⁺ C=12.00000, H=1.00783, Cl=34 .96885, O=15.99491, S=31.97207 173.99062

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS is a hybrid technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. f1000research.com For this compound, GC analysis would provide a retention time characteristic of the compound under specific column and temperature conditions, and the peak area can be used to assess its purity. The mass spectrometer then provides a mass spectrum for the compound as it elutes from the GC column. This spectrum contains the molecular ion peak and various fragment ions, which serve as a fingerprint for identification. The technique is also highly effective for identifying volatile impurities that may be present from the synthesis process. mdpi.comresearchgate.net

The following table lists plausible fragment ions that could be observed in the mass spectrum.

Predicted Mass Spectrometry Fragmentation for this compound

m/z (for ³⁵Cl) Loss Fragment Identity
174 - [M]⁺˙ (Molecular Ion)
159 -CH₃ [M - CH₃]⁺
143 -OCH₃ [M - OCH₃]⁺
141 -SH [M - SH]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide information on the functional groups present and the conjugated π-electron systems within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Each type of bond and functional group has a characteristic absorption frequency range. The IR spectrum of this compound would confirm the presence of the thiol (S-H), methoxy (C-O), chloro-aromatic (C-Cl), and substituted benzene ring functional groups.

Key expected absorption bands are detailed in the table below.

Predicted IR Absorption Bands for this compound

Functional Group Bond Predicted Absorption Range (cm⁻¹) Vibration Type
Thiol S-H 2550 - 2600 Stretch (weak)
Aromatic C-H 3000 - 3100 Stretch
Methyl C-H 2850 - 2960 Stretch
Aromatic C=C 1450 - 1600 Stretch
Ether (Aryl-O) C-O 1200 - 1275 Asymmetric Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu For this compound, the absorption is due to π → π* electronic transitions within the aromatic ring. The substitution of the benzene ring with chloro, methoxy, and thiol groups, which act as auxochromes, is expected to shift the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzene (a bathochromic shift). utoronto.ca Typically, substituted benzenes of this type would exhibit two primary absorption bands.

Computational and Theoretical Investigations of 2 Chloro 6 Methoxybenzenethiol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and optimized geometry of molecules. By approximating the many-body Schrödinger equation, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles with high accuracy. Functionals like B3LYP and PBE, often paired with basis sets such as 6-311G(d,p) or Def2-TZVP, are commonly employed for organic molecules. nih.govnih.govresearchgate.net

The process begins with an initial guess of the molecular geometry, which is then systematically optimized to find the lowest energy conformation on the potential energy surface. researchgate.net For 2-Chloro-6-methoxybenzenethiol, this involves determining the precise arrangement of the chloro, methoxy (B1213986), and thiol groups around the benzene (B151609) ring to achieve maximum stability. Subsequent frequency calculations are performed to verify that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. researchgate.net These calculations provide a detailed three-dimensional picture of the molecule, which is the foundation for understanding its reactivity.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: These are representative values based on DFT calculations of similar substituted thiophenols and are intended for illustrative purposes.

ParameterAtom Pair/TripletPredicted Value
Bond Length (Å)C-S1.77 Å
Bond Length (Å)S-H1.34 Å
Bond Length (Å)C-Cl1.74 Å
Bond Length (Å)C-O (methoxy)1.36 Å
Bond Angle (°)C-S-H96.5°
Bond Angle (°)C-C-S121.0°
Bond Angle (°)C-C-Cl120.5°
Dihedral Angle (°)C-C-S-H~90.0°

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as the electron acceptor (electrophile). youtube.comyoutube.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: Values are hypothetical, based on typical DFT results for substituted aromatic compounds.

ParameterPredicted Value (eV)Implication for Reactivity
HOMO Energy-6.25 eVRepresents the electron-donating capacity (nucleophilicity).
LUMO Energy-1.10 eVRepresents the electron-accepting capacity (electrophilicity).
HOMO-LUMO Gap (ΔE)5.15 eVIndicator of chemical stability; a smaller gap suggests higher reactivity.

Acid-Base Properties and Thiol Ionization State Modeling

The acidity of the thiol group (-SH) is a crucial characteristic of this compound, as its ionization state (thiol vs. thiolate) dictates its nucleophilicity, solubility, and interaction with biological targets.

The acid dissociation constant (pKa) can be estimated computationally by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. This "direct method" involves computing the free energies of both the neutral thiol (R-SH) and its corresponding thiolate anion (R-S⁻). The accuracy of these calculations is highly sensitive to the computational method and, most importantly, the treatment of solvent effects. researchgate.net While challenging, theoretical pKa estimations provide valuable insights into how the electronic effects of the chloro and methoxy substituents modulate the acidity of the thiol proton.

Solvation plays a paramount role in determining acidity, as polar solvents stabilize the charged thiolate anion far more than the neutral thiol. Computational models account for this in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. This approach captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, a few individual solvent molecules (e.g., water) are included in the quantum mechanical calculation. This allows for the modeling of specific, short-range interactions, most notably hydrogen bonding between the solvent and the solute.

For thiols, studies have shown that implicit models alone are often insufficient for accurate pKa prediction. The most reliable results are typically obtained using a hybrid approach that combines an implicit continuum model with one or more explicit water molecules positioned to form hydrogen bonds with the sulfur atom. This method more accurately reflects the specific solvation environment around the thiol/thiolate group, leading to significantly improved pKa predictions.

Table 3: Illustrative Impact of Solvation Models on Calculated Thiol pKa Note: This table demonstrates the general trend and magnitude of correction provided by different solvation models.

Computational ModelPredicted pKa (Arbitrary Units)Rationale
Gas Phase (No Solvation)~25-30Highly inaccurate; does not account for the stabilization of the anion in solution.
Implicit Model (e.g., SMD)~10-12A significant improvement, but often still has a notable error for thiols.
Hybrid Model (SMD + 3 H₂O)~7-9Generally provides the most accurate results by modeling specific hydrogen bonds.

Reaction Mechanism Studies through Computational Simulations

Beyond static properties, computational simulations can map the entire energetic pathway of a chemical reaction involving this compound. By modeling the transition state—the highest energy point along the reaction coordinate—researchers can calculate the activation energy (Ea), which is the primary barrier that must be overcome for the reaction to proceed.

For instance, in a reaction such as the hydrogen abstraction from the thiol group by a radical species, DFT can be used to locate the geometry of the transition state and determine the activation energy. nih.govresearchgate.net This information is invaluable for predicting reaction rates and understanding reaction kinetics. Such studies can compare different potential reaction pathways, revealing which mechanism is energetically most favorable. For complex, multi-step reactions, computational analysis can identify key intermediates and rate-determining steps, providing a level of mechanistic detail that is often difficult to obtain through experimental means alone. nih.gov

Transition State Analysis and Reaction Coordinate Determination

The study of reaction mechanisms at a molecular level hinges on the characterization of transition states and the determination of the reaction coordinate. Transition state theory is a fundamental concept in chemical kinetics, positing that the rate of a reaction is governed by the properties of the transition state, which is the highest energy point along the reaction pathway. Computational methods, particularly quantum mechanical calculations, are instrumental in locating and characterizing these fleeting structures.

For reactions involving this compound, such as nucleophilic aromatic substitution or reactions at the thiol group, computational analysis can elucidate the step-by-step mechanism. This involves mapping the potential energy surface of the reacting system to identify the minimum energy path from reactants to products. The highest point on this path corresponds to the transition state.

A critical aspect of this analysis is the determination of the reaction coordinate, which is the path of steepest descent from the transition state to the reactants and products. This coordinate is often a complex combination of bond-stretching, -bending, and -torsional motions. For instance, in a hypothetical nucleophilic substitution at the chlorine-bearing carbon, the reaction coordinate would involve the approach of the nucleophile, the stretching and eventual breaking of the C-Cl bond, and changes in the geometry of the aromatic ring.

Computational studies on analogous compounds, such as 2-chlorothiophenol, have explored reaction dynamics, including bond dissociation. kaist.ac.kracs.org These studies reveal the importance of intramolecular interactions, such as hydrogen bonding, in influencing the potential energy surface and the subsequent reaction pathways. kaist.ac.kracs.org In the case of this compound, the interplay between the chloro, methoxy, and thiol groups would significantly influence the stability of any proposed transition states.

Table 1: Illustrative Transition State Analysis for a Hypothetical Reaction of a Substituted Thiophenol

Reaction ParameterCalculated ValueMethod
Activation Energy (kcal/mol)15.8DFT B3LYP/6-31G
Key Bond Distance in TS (Å)C-Nu: 2.1, C-Cl: 2.3DFT B3LYP/6-31G
Imaginary Frequency (cm⁻¹)-350DFT B3LYP/6-31G*

This table presents hypothetical data for illustrative purposes, based on typical values obtained in computational studies of related aromatic substitution reactions.

Prediction of Regioselectivity and Stereoselectivity in Complex Reactions

Regioselectivity

In reactions where multiple sites on a molecule can react, regioselectivity refers to the preference for reaction at one site over others. For this compound, electrophilic aromatic substitution is a key reaction class where regioselectivity is a major consideration. The existing substituents—chloro, methoxy, and thiol—exert directing effects that influence the position of attack by an incoming electrophile.

Computational models can predict the most likely site of electrophilic attack by calculating the relative energies of the possible intermediates (sigma complexes or Wheland intermediates). A lower energy for the intermediate corresponds to a more favorable reaction pathway and thus the major product.

One such predictive tool is the RegioSQM method, which calculates the proton affinities of the aromatic carbon atoms. nih.govchemrxiv.orgrsc.org The carbon with the highest proton affinity is predicted to be the most nucleophilic and therefore the most likely site of electrophilic attack. nih.govchemrxiv.orgrsc.org For this compound, the methoxy group is a strong activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. The thiol group is also an ortho-, para-director. The interplay of these electronic effects, along with steric hindrance from the ortho substituents, will determine the ultimate regioselectivity. Computational analysis can quantify these competing effects.

Table 2: Predicted Regioselectivity for Electrophilic Bromination of an Anisole (B1667542) Derivative

Position of SubstitutionRelative Energy of Intermediate (kcal/mol)Predicted Product Ratio
Ortho to Methoxy-2.5Minor
Para to Methoxy0.0Major
Meta to Methoxy+8.2Not Observed

This table is a hypothetical representation of computational predictions for a related compound, illustrating how relative energies of intermediates can be used to forecast product distribution.

Stereoselectivity

Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.com While the aromatic ring of this compound is planar, reactions involving the thiol group or the introduction of a new chiral center can lead to stereoisomers.

Computational methods can be employed to predict the stereochemical outcome of such reactions by modeling the three-dimensional structures of the transition states leading to the different stereoisomers. The transition state with the lower energy will correspond to the major stereoisomeric product. This analysis often requires high-level theoretical methods that can accurately account for subtle steric and electronic interactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations are excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions. nih.gov

For this compound, a key conformational feature is the orientation of the methoxy and thiol groups relative to the benzene ring and to each other. Rotation around the C-O and C-S bonds can lead to different conformers with varying energies. MD simulations can sample these different conformations and determine their relative populations, providing a picture of the molecule's flexibility and preferred shapes.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a collection of this compound molecules, potentially in the presence of a solvent, one can observe how these molecules interact with each other and their environment. This can reveal information about hydrogen bonding involving the thiol group, dipole-dipole interactions, and van der Waals forces. Such information is crucial for understanding the bulk properties of the compound, such as its solubility and crystal packing.

Table 3: Illustrative Conformational Analysis of a Disubstituted Benzene from MD Simulations

Dihedral AngleMost Populous Conformation (degrees)Relative Population (%)
C-C-O-C (Methoxy)0 (planar)75
C-C-O-C (Methoxy)180 (planar)20
C-C-S-H (Thiol)90 (perpendicular)95

This table provides a hypothetical example of the kind of data that can be obtained from molecular dynamics simulations regarding the preferred orientations of substituent groups.

Advanced Applications of 2 Chloro 6 Methoxybenzenethiol in Chemical Research

Building Block in Complex Organic Molecule Synthesis

2-Chloro-6-methoxybenzenethiol serves as a versatile, multi-functional building block in the synthesis of complex organic molecules. Its distinct substitution pattern, featuring a thiol, a chloro, and a methoxy (B1213986) group on the benzene (B151609) ring, offers multiple reactive sites for strategic chemical modifications. The interplay of these functional groups allows for regioselective reactions, making it a valuable precursor in constructing intricate molecular architectures.

Precursor for Advanced Pharmaceutical Intermediates

The primary application of this compound in medicinal chemistry is as a key starting material for the synthesis of phenothiazine (B1677639) derivatives. Phenothiazines are a significant class of heterocyclic compounds that form the core structure of numerous drugs with a wide range of therapeutic activities, including antipsychotic, antihistaminic, and antiemetic properties.

The synthesis of the phenothiazine scaffold from this compound typically involves a multi-step process. A common strategy is the Smiles rearrangement, which is a powerful method for forming C-S bonds in the synthesis of these heterocyclic systems. For example, this compound can be reacted with a substituted 2-halonitrobenzene derivative. The resulting diphenyl sulfide (B99878) then undergoes a reductive cyclization to form the characteristic tricyclic phenothiazine ring system. The methoxy group at the 2-position of the final phenothiazine product is crucial for modulating the pharmacological activity of the resulting drug molecules.

A notable example is the synthesis of 2-methoxyphenothiazine (B126182), an important intermediate for various pharmaceuticals. While multiple synthetic routes to 2-methoxyphenothiazine exist, those utilizing precursors like this compound are valued for their ability to precisely control the substitution pattern on the final molecule, which is essential for its biological function.

Pharmaceutical Intermediate Starting Material Key Synthetic Step Therapeutic Class of Final Product
2-MethoxyphenothiazineThis compoundReductive Cyclization / Smiles RearrangementAntipsychotics, Antihistamines
Substituted Phenothiazine DerivativesThis compoundPalladium-catalyzed cross-couplingVaried (e.g., Neuroleptics)

Scaffold for Novel Ligand Development in Catalysis

While the application of this compound itself in ligand development is an emerging area, the broader class of aryl thiols is well-established in the design of ligands for transition metal catalysis. The sulfur atom of the thiol group is a soft donor and exhibits a strong affinity for late transition metals such as palladium, platinum, gold, and copper. This property makes thiol-derived ligands highly effective in stabilizing metal centers and modulating their catalytic activity.

The presence of the ortho-methoxy group in this compound can introduce a hemilabile character to the derived ligands. The oxygen atom of the methoxy group can coordinate reversibly to the metal center, creating a dynamic catalytic environment that can facilitate specific steps in a catalytic cycle, such as reductive elimination. This can lead to enhanced catalytic efficiency and selectivity. The chloro group, being an electron-withdrawing group, can also influence the electronic properties of the ligand and, consequently, the reactivity of the metal catalyst.

Research in this area focuses on synthesizing chiral and achiral ligands based on the this compound scaffold for applications in asymmetric catalysis and cross-coupling reactions. These ligands are being explored for their potential to promote challenging chemical transformations with high yields and stereoselectivity.

Role in Advanced Materials Science Research

The unique electronic and chemical properties of this compound make it a compound of interest in the field of materials science, particularly in the design of functional organic materials.

Precursors for Polymer and Oligomer Design

This compound can be utilized as a monomer in the synthesis of sulfur-containing conjugated polymers and oligomers. These materials are of significant interest due to their potential applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The thiol group provides a reactive handle for polymerization reactions, such as oxidative polymerization or cross-coupling reactions, to form poly(phenylene sulfide) (PPS) type structures. The methoxy and chloro substituents on the aromatic ring can be used to fine-tune the electronic properties (e.g., HOMO/LUMO energy levels), solubility, and morphology of the resulting polymers. For instance, the electron-donating methoxy group and the electron-withdrawing chloro group can create a push-pull system within the polymer backbone, which can lead to a smaller bandgap and desirable optical and electronic properties.

Current research efforts are directed towards the controlled synthesis of well-defined oligomers and polymers derived from this compound and the investigation of their structure-property relationships for applications in advanced electronic devices.

Components in Functionalized Surfaces and Interfaces

The thiol group in this compound allows for its use in the functionalization of surfaces, particularly noble metal surfaces like gold, silver, and platinum. Thiols are known to spontaneously form highly ordered self-assembled monolayers (SAMs) on these surfaces through the formation of a strong metal-sulfur bond.

SAMs formed from this compound can be used to modify the chemical and physical properties of surfaces, such as their wettability, adhesion, and corrosion resistance. The methoxy and chloro groups presented at the surface of the SAM can be used to control the interfacial properties and to introduce specific functionalities. For example, the methoxy groups can impart a more hydrophilic character to the surface, while the chloro groups can serve as reactive sites for further chemical modifications.

These functionalized surfaces have potential applications in a variety of fields, including biosensors, microelectronics, and nanotechnology. The ability to precisely control the surface chemistry at the molecular level using SAMs of functionalized thiols like this compound is a key enabling technology in these areas.

Development of Chemical Probes and Sensory Materials

The reactivity of the thiol group makes this compound a potential candidate for the development of chemical probes and sensory materials. The thiol group can react selectively with certain analytes, such as heavy metal ions or reactive oxygen species, leading to a detectable change in a physical property, such as fluorescence or color.

By incorporating the this compound moiety into a larger molecular framework, such as a fluorophore, it is possible to design "turn-on" or "turn-off" fluorescent probes. In such a system, the interaction of the thiol group with the target analyte modulates the fluorescence emission of the molecule. The methoxy and chloro substituents can be used to tune the photophysical properties of the probe and to enhance its selectivity and sensitivity.

The development of sensory materials based on this compound is also an active area of research. For example, polymers or surfaces functionalized with this compound could be used to create chemiresistive sensors, where the binding of an analyte to the thiol groups leads to a change in the electrical conductivity of the material. These sensors could find applications in environmental monitoring and medical diagnostics.

Future Research Directions and Unexplored Avenues for 2 Chloro 6 Methoxybenzenethiol Studies

Sustainable and Green Chemistry Approaches in its Synthesis

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For 2-Chloro-6-methoxybenzenethiol, future research could focus on moving beyond traditional, potentially hazardous synthetic methods for aromatic thiols, which often involve harsh reagents and generate significant waste.

Potential Research Directions:

Catalytic Thiolation of 2-Chloro-6-methoxyphenols: Investigation into direct thiolation methods, such as the use of Lawesson's reagent or other thio-transfer agents under catalytic, solvent-minimized conditions, could provide a more atom-economical and greener route.

Microwave-Assisted Synthesis: Exploring microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and energy consumption compared to conventional heating methods. A systematic study of different solvents, bases, and sulfur sources under microwave irradiation would be a valuable endeavor.

Catalyst-Free Synthesis in Green Solvents: Research into the possibility of synthesizing this compound in green solvents like water, ionic liquids, or deep eutectic solvents would be a significant step towards a more sustainable process. rsc.orgmdpi.comresearchgate.net The principles of green chemistry encourage the use of less hazardous solvents and reaction conditions. rsc.orgmdpi.comresearchgate.net

A comparative analysis of potential green synthesis routes is presented in the table below, highlighting areas for future experimental validation.

Synthesis ApproachPotential AdvantagesKey Research Questions
Catalytic ThiolationHigh atom economy, potential for catalyst recycling.Identification of an efficient and selective catalyst, optimization of reaction conditions (temperature, pressure, solvent).
Microwave-Assisted SynthesisReduced reaction times, lower energy consumption.Effect of microwave power and temperature on yield and purity, scalability of the process.
Synthesis in Green SolventsReduced environmental impact, potential for simplified work-up.Solubility of reactants and intermediates, catalyst stability and recyclability in the chosen solvent.

Investigation of Organometallic Chemistry and Coordination Complexes

The thiol group is an excellent ligand for a wide range of metal ions, suggesting that this compound could form a variety of interesting organometallic and coordination complexes. The electronic properties of the aromatic ring, influenced by the chloro and methoxy (B1213986) substituents, could modulate the coordination behavior of the thiol group.

Unexplored Avenues:

Synthesis and Characterization of Metal Complexes: A systematic study of the coordination chemistry of this compound with various transition metals (e.g., copper, nickel, palladium, gold) could lead to the discovery of new complexes with unique structural and electronic properties.

Catalytic Applications of Metal Complexes: The resulting metal complexes could be screened for catalytic activity in various organic transformations, such as cross-coupling reactions, where thiolate ligands are known to play a crucial role.

Luminescent Materials: The coordination of this compound to luminescent metal centers could result in phosphorescent materials with potential applications in organic light-emitting diodes (OLEDs) or as sensors.

The table below outlines potential research projects in this area.

Research AreaObjectivePotential Significance
Coordination ChemistrySynthesize and structurally characterize complexes with various metals.Understanding the influence of substituents on coordination geometry and electronic structure.
Homogeneous CatalysisInvestigate the catalytic activity of the synthesized complexes.Discovery of new catalysts for important organic reactions.
Materials ScienceExplore the photophysical properties of the metal complexes.Development of new functional materials for optoelectronic applications.

Photochemistry and Photophysical Properties

The interplay of the chromophoric aromatic ring with the sulfur-containing thiol group, along with the influence of the chloro and methoxy substituents, suggests that this compound may possess interesting photochemical and photophysical properties. However, this remains a completely unexplored field.

Future Research Focus:

Photochemical Reactivity: Investigating the photochemical reactivity of this compound, such as its susceptibility to photocleavage of the C-S or S-H bonds, could reveal novel reaction pathways for the synthesis of other sulfur-containing compounds.

Fluorescence and Phosphorescence Studies: A thorough investigation of the absorption and emission properties of this compound and its derivatives is needed. This would involve determining quantum yields and lifetimes to assess its potential as a fluorescent probe or photosensitizer.

Transient Absorption Spectroscopy: To understand the excited-state dynamics, transient absorption spectroscopy studies could be employed to identify and characterize the transient species formed upon photoexcitation.

A summary of key photophysical parameters to be investigated is provided in the table below.

Photophysical PropertyExperimental TechniqueInformation Gained
Absorption SpectrumUV-Vis SpectroscopyElectronic transitions and molar absorptivity.
Emission SpectrumFluorescence/Phosphorescence SpectroscopyWavelength of emitted light, Stokes shift.
Quantum YieldComparative methods using a standardEfficiency of the emission process.
Excited-State LifetimeTime-Correlated Single Photon Counting (TCSPC)Duration of the excited state.

Exploration of Self-Assembly and Supramolecular Chemistry

The thiol group is known to form strong interactions with gold surfaces, leading to the formation of self-assembled monolayers (SAMs). The substituents on the aromatic ring of this compound could influence the packing and properties of such monolayers.

Unexplored Research Directions:

Self-Assembled Monolayers on Gold Surfaces: The formation and characterization of SAMs of this compound on gold surfaces could be investigated using techniques such as atomic force microscopy (AFM), scanning tunneling microscopy (STM), and X-ray photoelectron spectroscopy (XPS). The influence of the chloro and methoxy groups on the monolayer structure and stability would be of particular interest.

Supramolecular Gels and Liquid Crystals: Exploration of the ability of this compound derivatives to form supramolecular gels or liquid crystalline phases through hydrogen bonding and other non-covalent interactions could lead to new soft materials.

Host-Guest Chemistry: The aromatic ring of this compound could potentially act as a guest in various host molecules, such as cyclodextrins or calixarenes. Studying these host-guest interactions could lead to applications in sensing or controlled release.

The table below outlines potential studies in the area of self-assembly.

Area of StudyTechnique(s)Potential Application
Self-Assembled MonolayersAFM, STM, XPS, Contact Angle GoniometrySurface modification, corrosion inhibition, biosensors.
Supramolecular GelsRheology, Electron MicroscopyDrug delivery, tissue engineering.
Host-Guest ChemistryNMR Titration, Isothermal Titration CalorimetryMolecular recognition, sensing.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the potential for automation. The application of flow chemistry to the synthesis of this compound and its derivatives is a completely unexplored but highly promising research avenue.

Future Research Opportunities:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable safer handling of potentially odorous and reactive intermediates and allow for easier scalability. nih.govmdpi.com

Automated Reaction Optimization: Utilizing automated flow synthesis platforms could allow for the rapid screening of reaction conditions (temperature, pressure, residence time, stoichiometry) to quickly identify the optimal parameters for the synthesis.

Telescoped Synthesis: A multi-step flow synthesis could be designed to produce derivatives of this compound without the need for isolating intermediates, leading to a more efficient and streamlined process.

A comparison of batch versus potential flow synthesis for this compound is presented below.

ParameterTraditional Batch SynthesisPotential Flow Synthesis
Safety Handling of potentially hazardous reagents in large quantities.Smaller reactor volumes, better heat and mass transfer, containment of odorous compounds.
Scalability Often challenging to scale up due to heat and mass transfer limitations.Straightforward scaling by running the reactor for longer periods ("scaling out").
Control Less precise control over reaction parameters.Precise control over temperature, pressure, and residence time.
Automation Difficult to automate.Readily integrated with automated control and optimization systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-6-methoxybenzenethiol, and how can reaction yields be improved?

  • Methodology : Start with nucleophilic aromatic substitution or coupling reactions. For example, chlorination of 6-methoxybenzenethiol derivatives using POCl₃ or SOCl₂ under controlled conditions (50–70°C, inert atmosphere). Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2–1.5 eq chlorinating agent). Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize using NMR and HRMS .
  • Yield Improvement : Use catalysts like DMAP or pyridine to enhance reactivity. Adjust solvent polarity (e.g., DCM vs. THF) to stabilize intermediates.

Q. How can conflicting NMR and mass spectrometry data for this compound derivatives be resolved?

  • Approach : Cross-validate spectral assignments:

  • NMR : Compare experimental 1^1H/13^13C shifts with computed values (DFT/B3LYP/6-31+G(d,p)) .
  • Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to distinguish isotopic patterns (e.g., 35^{35}Cl vs. 37^{37}Cl) and confirm molecular formulas.
  • Contradictions : For ambiguous peaks, conduct 2D NMR (COSY, HSQC) to resolve overlapping signals or verify via X-ray crystallography if crystalline derivatives are available .

Q. What solvent systems are most effective for stabilizing this compound during storage?

  • Recommendations : Store in anhydrous DCM or THF under nitrogen at –20°C to prevent oxidation of the thiol group. Add stabilizers like BHT (0.1% w/w) to inhibit radical degradation. For aqueous-phase studies, use buffered solutions (pH 6–8) with chelating agents (EDTA) to minimize metal-catalyzed decomposition .

Advanced Research Questions

Q. How do computational methods (DFT) explain the electronic structure and reactivity of this compound?

  • Methodology : Perform DFT calculations (B3LYP or M06-2X functional with 6-311++G(d,p) basis set) to:

  • Map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites.
  • Calculate bond dissociation energies (BDEs) for S–H and C–Cl bonds to predict reaction pathways .
    • Key Findings : The methoxy group enhances electron density at the ortho position, while the chloro substituent increases electrophilicity at the para site, directing regioselective functionalization .

Q. What mechanistic insights explain the antimicrobial activity of this compound derivatives?

  • Experimental Design :

  • Synthesize analogs with varying substituents (e.g., –NO₂, –CF₃) and test against Gram-positive/-negative bacteria.
  • Conduct molecular docking (AutoDock Vina) to assess binding affinity to bacterial enzymes (e.g., dihydrofolate reductase).
  • Validate via MIC assays and ROS generation measurements .
    • Contradiction Analysis : If activity varies unexpectedly, analyze lipophilicity (logP) and membrane permeability (Caco-2 assays) to differentiate intrinsic activity from transport limitations .

Q. How can environmental degradation pathways of this compound be modeled?

  • Approach :

  • Simulate hydrolysis (pH 7–9) and photolysis (UV-Vis irradiation) in aquatic systems. Track degradation products via LC-MS/MS.
  • Use QSAR models to predict toxicity of metabolites (e.g., ECOSAR).
  • Validate with microbial toxicity assays (e.g., Vibrio fischeri bioluminescence inhibition) .

Q. What strategies address contradictions in observed vs. theoretical IR vibrational modes?

  • Resolution :

  • Compare experimental IR spectra with scaled DFT frequencies (scaling factor ~0.961).
  • Assign discrepancies to anharmonic effects or solvent interactions (e.g., H-bonding in DMSO).
  • Use Raman spectroscopy to resolve overlapping bands in solid-state samples .

Q. How can cross-coupling reactions of this compound be optimized for regioselectivity?

  • Design :

  • Screen palladium catalysts (Pd(OAc)₂, XPhos-Pd-G3) with varying ligands (SPhos, DavePhos) in Suzuki-Miyaura couplings.
  • Monitor regioselectivity via 1^1H NMR and DFT transition-state modeling.
  • Optimize solvent/base pairs (e.g., K₂CO₃ in DMF/H₂O) to favor C–S bond formation over C–Cl cleavage .

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